molecular formula C8H7N3O4 B1605356 5-Nitroisophthalamide CAS No. 38177-07-0

5-Nitroisophthalamide

Cat. No. B1605356
CAS RN: 38177-07-0
M. Wt: 209.16 g/mol
InChI Key: SDQJTJLJXCWVQR-UHFFFAOYSA-N
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Description

5-Nitroisophthalamide is a chemical compound that belongs to the family of isophthalic acid derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Scientific Research Applications

Catalytic Applications

5-Nitroisophthalamide derivatives are used as catalysts in various chemical reactions. For example, zinc amidoisophthalate complexes show promising catalytic application in the diastereoselective Henry reaction. These compounds act as heterogeneous catalysts and can be recycled without losing activity, indicating their potential for sustainable chemical processes (Karmakar et al., 2015).

Synthesis of Medical Imaging Agents

5-Nitroisophthalamide derivatives play a crucial role in the synthesis of medical imaging agents. They are intermediates in producing contrast agents like iohexol, used in X-ray imaging. The process involves several steps, including esterification, reduction, and acylation, leading to a simple and industrially viable production method (Zheng Guo-jun, 2012).

Development of Metal-Organic Frameworks (MOFs)

5-Nitroisophthalamide and its derivatives are used in constructing metal-organic frameworks (MOFs). These MOFs have varied dimensionalities and are synthesized using different metal ions and linear N,N'-donor linkers. These structures are further characterized for their thermal stabilities, UV-Vis spectra, and, in some cases, luminescent properties, suggesting applications in material science and optoelectronics (Maity et al., 2015).

Application in Immunosenors

5-Nitroisophthalamide derivatives are also utilized in fabricating hyperbranched polyamides, which are then applied in piezoelectric immunosensors. This application increases the amount of immobilized antibody on the electrode, enhancing the sensor's sensitivity, demonstrating its significance in biomedical engineering and diagnostics (Liu et al., 2007).

Photophysical Studies

These compounds are studied for their photophysical properties. For instance, mixed-linker metal-organic frameworks based on 5-amino/5-nitroisophthalate have been explored to understand their photochemical behaviors, which can be crucial for developing advanced materials with specific light-responsive properties (Ferrer et al., 2014).

Safety And Hazards

Sigma-Aldrich sells 5-Nitroisophthalamide “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important for users to confirm the product’s identity and/or purity .

properties

IUPAC Name

5-nitrobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c9-7(12)4-1-5(8(10)13)3-6(2-4)11(14)15/h1-3H,(H2,9,12)(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQJTJLJXCWVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068075
Record name 1,3-Benzenedicarboxamide, 5-nitro-
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Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroisophthalamide

CAS RN

38177-07-0
Record name 5-Nitro-1,3-benzenedicarboxamide
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Record name 1,3-Benzenedicarboxamide, 5-nitro-
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Record name 5-Nitroisophthalamide
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Record name 1,3-Benzenedicarboxamide, 5-nitro-
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Record name 1,3-Benzenedicarboxamide, 5-nitro-
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Record name 5-nitroisophthaldiamide
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Record name 5-NITROISOPHTHALDIAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
MR Sambrook, PD Beer, MD Lankshear… - Organic & …, 2006 - pubs.rsc.org
… The chloride anion-templated RCM reaction was also attempted with the 5-nitroisophthalamide derivative 3 and the cyclic product (14) isolated in 60% yield after purification (Fig. 4). …
Number of citations: 85 pubs.rsc.org
X Chen, J Dai, F Gao, N Wang, J Wang, X Xiao, F Dai… - Synlett, 2023 - thieme-connect.com
… performed on a gram scale to give N-allyl-N-methyl-5-nitroisophthalamide in a 73% yield. … conditions, furnishing N-allyl-N-methyl-5-nitroisophthalamide (2y) in 73% yield. Compound 2y …
Number of citations: 0 www.thieme-connect.com
AE Senear, MM Rapport, JF Mead… - The Journal of …, 1946 - ACS Publications
… of 5-nitroisophthalamide (21) and 13 g. of phosphorus pentoxide was heated at 240-250 for eight hours. The residue was treated with water until it softened and was then filtered and …
Number of citations: 14 pubs.acs.org
GM Bennett, RL Wain - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
IN Part I (J., 1929, 256) the view was advocated that the components of many molecular compounds are united by some form of true valency bond, and tentative suggestions were put …
Number of citations: 28 pubs.rsc.org
EJ Fendler, JH Fendler, NL Arthur… - The Journal of Organic …, 1972 - ACS Publications
… Baker) via 5-nitroisophthaloyl chloride and 5-nitroisophthalamide according to the procedure described previously for l-bromo-2,4,6-tricyanobenzene1 and 1bromo-2,4- and -2,6-…
Number of citations: 37 pubs.acs.org
HB Borate, AS Kudale, SG Agalave - Organic Preparations and …, 2012 - Taylor & Francis
… Thus, isophthalic acid was nitrated and converted into 5-nitroisophthalamide. Dehydration followed by amination afforded the desired 2,6-dicyano-4-nitroaniline. Xie and LianCitation …
Number of citations: 24 www.tandfonline.com
M Zahid, A Rosspeintner, G Angulo, G Grampp… - … of Photochemistry and …, 2011 - Elsevier
… 4 g of Diamide (2), was converted into 2.43 g of 1,3-dicyano-5-nitrobenzene (3) with 73% reaction yield by refluxing the mixture of 5-nitroisophthalamide and P 2 O 5 in p-xylene for 9 h. …
Number of citations: 16 www.sciencedirect.com
Y Zhu, K Xiao, L Ma, B Xiong, Y Fu, H Yu… - Bioorganic & Medicinal …, 2009 - Elsevier
To explore novel effective drugs for the treatment of Alzheimer’s disease (AD), a series of dual inhibitors of acetylcholineterase (AChE) and β-secretase (BACE-1) were designed based …
Number of citations: 131 www.sciencedirect.com
T Sulzberg, RJ Cotter - Journal of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
A series of electron acceptor polyesters was prepared from 5‐nitroisophthalic, nitroterephthalic, and 4,6‐dinitroisophthalic acids. Those polymers prepared at high molecular weight …
Number of citations: 69 onlinelibrary.wiley.com
NH Evans, PD Beer - Chemistry–A European Journal, 2011 - Wiley Online Library
… Selective reduction of the 5-nitroisophthalamide compound 24c was achieved by use of SnCl 2 .13 The resulting amino compound 3 was then coupled to the tert-butyloxycarbonyl(Boc)-…

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